Tiafenacil

Description

The exact mass of the compound Tiafenacil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tiafenacil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tiafenacil including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

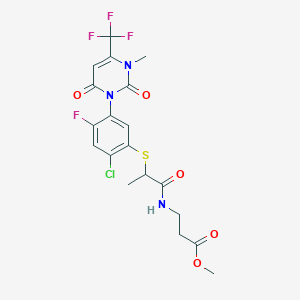

IUPAC Name |

methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTPZPIXUPELRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873394 | |

| Record name | Tiafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220411-29-9 | |

| Record name | Tiafenacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiafenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiafenacil: A Technical Guide to its Chemical Structure, Synthesis, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiafenacil is a potent, non-selective herbicide belonging to the pyrimidinedione class of protoporphyrinogen oxidase (PPO) inhibitors. This technical guide provides a comprehensive overview of its chemical structure, a detailed, step-by-step synthesis protocol, and an in-depth look at its mechanism of action. All quantitative data is presented in clear, tabular format, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for research and development professionals.

Chemical Structure and Properties

Tiafenacil is a complex molecule featuring a uracil-based core, a trifluoromethyl group, a chlorofluorophenyl moiety, and a β-alanine-derived side chain with a thioether linkage.[1] This intricate structure is crucial for its high affinity and inhibitory action on the target enzyme.

| Property | Value | Source |

| IUPAC Name | methyl 3-[[2-[[2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluorophenyl]thio]-1-oxopropyl]amino]propanoate | [2][3] |

| CAS Number | 1220411-29-9 | [4] |

| Molecular Formula | C₁₉H₁₈ClF₄N₃O₅S | [4] |

| Molecular Weight | 511.87 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol |

Synthesis of Tiafenacil

The synthesis of tiafenacil is a multi-step process that involves the construction of the core pyrimidinedione ring, followed by the sequential addition of the various functional groups. The following is a representative synthetic scheme based on patent literature.

Experimental Protocols

Step 1: Synthesis of 1-(2-Chloro-4-fluoro-5-aminophenyl)-3-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-2,6-dione

A mixture of 2-chloro-4-fluoro-5-nitroaniline, methyl 3-amino-4,4,4-trifluorocrotonate, and a suitable base such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated to afford the nitrophenyl-pyrimidinedione intermediate. Subsequent reduction of the nitro group, typically using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid), yields the desired aminophenyl-pyrimidinedione.

Step 2: Synthesis of methyl 3-((2-chloropropanoyl)amino)propanoate

Methyl 3-aminopropanoate is reacted with 2-chloropropionyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane at a low temperature to yield the corresponding amide.

Step 3: Synthesis of Tiafenacil

The aminophenyl-pyrimidinedione from Step 1 is diazotized using sodium nitrite in the presence of a strong acid (e.g., tetrafluoroboric acid) at low temperatures. The resulting diazonium salt is then reacted with the product from Step 2 in the presence of a sulfur source, such as sodium thiomethoxide, to introduce the thioether linkage. The final step involves the coupling of the resulting thiol with the chloro-amide from Step 2, typically in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile, to afford tiafenacil.

Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Synthetic Workflow

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Tiafenacil exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.

Signaling Pathway of PPO Inhibition

Inhibition of PPO by tiafenacil leads to the accumulation of protoporphyrinogen IX (Proto IX-gen) in the plant cells. This accumulated Proto IX-gen leaks from the chloroplast and is rapidly oxidized by light to protoporphyrin IX (Proto IX) in the cytoplasm. Proto IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen (¹O₂). This singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.

References

Tiafenacil: A Technical Guide to its Herbicidal Spectrum on Monocot and Dicot Weeds

For Researchers, Scientists, and Drug Development Professionals

Tiafenacil is a potent, non-selective herbicide belonging to the pyrimidinedione chemical family and is classified as a WSSA (Weed Science Society of America) Group 14 herbicide.[1] It provides broad-spectrum control of both monocot and dicot weeds through the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme.[1] This technical guide delves into the herbicidal efficacy of tiafenacil, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.

Mode of Action: PPO Inhibition

Tiafenacil's primary mode of action is the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme.[1] This enzyme is critical in the chlorophyll and heme biosynthesis pathways. By blocking PPO, tiafenacil causes the accumulation of protoporphyrin IX (Proto IX) in plant cells. In the presence of light, Proto IX is a highly photodynamic molecule that generates reactive oxygen species (ROS), leading to rapid lipid peroxidation and the destruction of cell membranes, ultimately resulting in plant cell death and desiccation.

Herbicidal Spectrum: Efficacy Data

Tiafenacil demonstrates effective control over a wide array of both monocotyledonous and dicotyledonous weeds. Its non-selective nature makes it a valuable tool for pre-plant and pre-emergence burndown applications in various cropping systems, including corn, soybean, and wheat, as well as in non-crop areas.

Monocot Weed Control

| Weed Species | Common Name | Application Rate (g ai/ha) | % Control | Days After Treatment (DAT) | Study Type |

| Echinochloa crus-galli | Barnyardgrass | 12 | 100 | 14 | Greenhouse |

| Echinochloa colona | Junglerice | 12 | 95-98 | 14 | Greenhouse |

| Echinochloa crus-galli | Barnyardgrass | 74 | 85 | 7 | Field |

Dicot Weed Control

| Weed Species | Common Name | Application Rate (g ai/ha) | % Control | Days After Treatment (DAT) | Study Type |

| Erigeron canadensis | Hairy Fleabane (glyphosate-resistant) | 25 | 65-70 | 14 | Field |

| Erigeron canadensis | Hairy Fleabane (glyphosate-resistant) | 50 | Similar to glufosinate + glyphosate | 14 | Field |

| Chenopodium album | Common Lambsquarters | 74 | 81 | 7 | Field |

| Bassia scoparia | Kochia | 74 | 92 | 7 | Field |

| Amaranthus retroflexus | Redroot Pigweed | 74 | 90 | 7 | Field |

| Abutilon theophrasti | Velvetleaf | 1-5 µM | Severe growth inhibition to desiccation and death | Not Specified | Laboratory |

| Amaranthus tuberculatus | Waterhemp | Not Specified | Effective Control | Not Specified | Not Specified |

Experimental Protocols

The evaluation of tiafenacil's herbicidal efficacy typically involves both greenhouse and field trials. The following outlines a generalized experimental workflow based on cited studies.

Greenhouse Herbicide Efficacy Studies

Greenhouse studies are essential for controlled evaluation of herbicide performance on specific weed species.

-

Plant Material and Growth Conditions: Weed seeds are typically sourced and planted in pots containing a standardized potting mix. Plants are grown in a controlled greenhouse environment with specified temperature, humidity, and photoperiod to ensure uniform growth.

-

Herbicide Application: Tiafenacil is applied at various rates, often alone or in combination with other herbicides, to weeds at a specific growth stage (e.g., 3-4 leaf stage). Applications are made using a research-grade sprayer calibrated to deliver a precise volume of solution. A non-ionic surfactant or methylated seed oil is often included in the spray solution as per label recommendations.

-

Data Collection and Analysis: Weed control is visually assessed at multiple time points after treatment (e.g., 7, 14, and 28 DAT) on a scale of 0% (no control) to 100% (complete plant death). Above-ground biomass is often harvested at the end of the study, dried, and weighed to provide a quantitative measure of efficacy. Data are then subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Field Efficacy and Crop Safety Trials

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions and assessing crop safety.

-

Site Selection and Experimental Design: Trials are conducted in locations with natural or established weed populations. A randomized complete block design with multiple replications is commonly used to minimize the effects of field variability.

-

Treatments and Application: Herbicide treatments, including various rates of tiafenacil and standard herbicide programs, are applied using a backpack or tractor-mounted sprayer. Application timings can include pre-plant burndown or pre-emergence.

-

Efficacy and Crop Safety Evaluations: Weed control is visually rated at regular intervals. Crop injury is also assessed visually, noting any symptoms such as stunting, chlorosis, or necrosis. In some studies, crop height and yield are measured to determine the long-term impact of the herbicide treatments.

-

Statistical Analysis: All data are statistically analyzed to compare the performance of different treatments.

Conclusion

Tiafenacil is a highly effective, non-selective PPO-inhibiting herbicide with a broad spectrum of activity on both monocot and dicot weeds. Its mode of action leads to the rapid desiccation and death of susceptible plants. Quantitative data from greenhouse and field studies confirm its efficacy against numerous problematic weed species. The detailed experimental protocols outlined provide a framework for the continued investigation and optimization of tiafenacil use in various agricultural and non-crop settings. As with any herbicide, adherence to label recommendations is crucial for maximizing efficacy and ensuring crop safety.

References

A Technical Guide to the Physicochemical Properties of Tiafenacil

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of the active ingredient tiafenacil. The information is compiled from regulatory assessments and scientific literature to support research and development activities. All quantitative data is presented in structured tables, and where applicable, detailed experimental methodologies based on international standards are described.

Introduction to Tiafenacil

Tiafenacil is a non-selective, pre-plant and pre-emergence herbicide belonging to the pyrimidinedione chemical class. It is effective against a broad spectrum of broadleaf and grass weeds, including biotypes resistant to other herbicides. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, which, in the presence of light, causes rapid lipid peroxidation and cell membrane disruption, ultimately leading to plant death.

Chemical Identity

| Identifier | Value | Source |

| Common Name | Tiafenacil | Australian Pesticides and Veterinary Medicines Authority[1] |

| IUPAC Name | Methyl 3-[(2RS)-2-({2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]- phenyl}sulfanyl)propanamido]propanoate | Australian Pesticides and Veterinary Medicines Authority[1] |

| CAS Registry Number | 1220411-29-9 | Australian Pesticides and Veterinary Medicines Authority[1] |

| Molecular Formula | C₁₉H₁₈ClF₄N₃O₅S | Australian Pesticides and Veterinary Medicines Authority[1] |

| Molecular Weight | 511.9 g/mol | Australian Pesticides and Veterinary Medicines Authority[1] |

| Chemical Structure |

| PubChem |

Physicochemical Properties

The physicochemical properties of tiafenacil are crucial for understanding its environmental fate, behavior, and formulation requirements.

Table 3.1: Core Physicochemical Properties of Tiafenacil

| Property | Value | Conditions | Source |

| Physical Form | Solid powder | Ambient Temperature | Australian Pesticides and Veterinary Medicines Authority |

| Color | Neutral / White to Off-White | - | Australian Pesticides and Veterinary Medicines Authority, ChemicalBook |

| Odor | Odorless | - | Australian Pesticides and Veterinary Medicines Authority |

| Melting Point | 120 to 125°C | - | Australian Pesticides and Veterinary Medicines Authority, ChemicalBook, MedchemExpress.com |

| Boiling Point | Decomposes at 342°C | - | Australian Pesticides and Veterinary Medicines Authority |

| Relative Density | 1.513 g/mL | 20°C | Australian Pesticides and Veterinary Medicines Authority |

| Vapor Pressure | ≤ 1.12 x 10⁻¹⁰ torr (≤ 1.49 x 10⁻⁸ Pa) | 20°C | Minnesota Department of Agriculture, Health Canada |

| pKa | 13.75 ± 0.46 (Predicted) | 25°C | ChemicalBook |

| Log Kₒw (Octanol-Water Partition Coefficient) | ≤ 2 | - | Health Canada |

Table 3.2: Solubility of Tiafenacil

| Solvent | Solubility | Temperature | pH | Source |

| Water | 110 mg/L | 20°C | 7 | Australian Pesticides and Veterinary Medicines Authority, Minnesota Department of Agriculture |

| Acetone | > 137 g/L | - | - | Australian Pesticides and Veterinary Medicines Authority |

| Dichloromethane | > 137 g/L | - | - | Australian Pesticides and Veterinary Medicines Authority |

| Ethyl acetate | > 137 g/L | - | - | Australian Pesticides and Veterinary Medicines Authority |

| Dimethylformamide | > 137 g/L | - | - | Australian Pesticides and Veterinary Medicines Authority |

| Chloroform | Slightly soluble | - | - | ChemicalBook |

| Methanol | Slightly soluble | - | - | ChemicalBook |

| DMSO | 100 mg/mL | - | - | MedchemExpress.com |

Table 3.3: Stability of Tiafenacil

| Stability Type | Half-life / Observation | Conditions | Source |

| Storage Stability | Stable for at least 2 years | Normal ambient conditions | Australian Pesticides and Veterinary Medicines Authority |

| Hydrolysis | Stable | pH 4, 50°C | Minnesota Department of Agriculture |

| 20.5 days | pH 7, 35°C | Australian Pesticides and Veterinary Medicines Authority | |

| 1.2 days | pH 9, 25°C | Australian Pesticides and Veterinary Medicines Authority | |

| Soil Photolysis | 1,307 days | - | Minnesota Department of Agriculture |

| Aquatic Photolysis | 18.9 days | - | Minnesota Department of Agriculture |

| Aerobic Soil Metabolism | 0.03 to 0.10 days | 20°C | Minnesota Department of Agriculture |

| Anaerobic Soil Metabolism | 3.2 to 8.2 days | 20°C | Minnesota Department of Agriculture |

Experimental Protocols

The determination of physicochemical properties for regulatory submission typically follows standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the principles for key experimental protocols.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.

-

Principle: A saturated solution of the test substance in water is prepared at a constant temperature. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L. A surplus of the substance is agitated in water at a specific temperature for a period sufficient to reach equilibrium (e.g., 24 hours). The mixture is then centrifuged or filtered, and the concentration in the clear aqueous phase is measured.

-

Column Elution Method: Recommended for substances with low solubility (< 10⁻² g/L). A column is packed with an inert support material coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until a plateau is reached, representing the saturation concentration.

Melting Point/Melting Range (OECD Guideline 102)

This guideline provides several methods for determining the melting point of a substance.

-

Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined. The purity of a substance significantly affects its melting point, often resulting in a melting range.

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.

-

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.

Octanol-Water Partition Coefficient (OECD Guideline 117)

The High-Performance Liquid Chromatography (HPLC) method is a common and efficient way to estimate the octanol-water partition coefficient (Kₒw).

-

Principle: The method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Kₒw. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic substances are retained longer on the column.

-

Methodology: A series of reference compounds with known log Kₒw values are injected to create a calibration curve of log (retention time) versus log Kₒw. The test substance is then injected under the same isocratic conditions. Its retention time is measured, and its log Kₒw is determined by interpolation from the calibration curve.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a substance by hydrolysis in aqueous solutions at different pH levels.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for unstable substances).

-

Methodology: Samples are taken at various time intervals and analyzed for the concentration of the parent substance. The rate of hydrolysis is determined by plotting the concentration versus time. The half-life (DT₅₀) is then calculated for each pH value. A preliminary test at 50°C is often performed to quickly identify if the substance is hydrolytically stable. If significant degradation occurs, further testing is conducted at lower, more environmentally relevant temperatures.

Mechanism of Action: PPO Inhibition

Tiafenacil's herbicidal activity stems from its role as a protoporphyrinogen oxidase (PPO) inhibitor. PPO is the last common enzyme in the synthesis of both chlorophylls and hemes.

-

Inhibition: Tiafenacil binds to and inhibits the PPO enzyme located in the chloroplast envelope.

-

Accumulation: This blockage causes its substrate, protoporphyrinogen IX (Proto IX), to accumulate and leak from the chloroplast into the cytoplasm.

-

Oxidation: In the cytoplasm, non-enzymatic oxidation converts protoporphyrinogen IX to protoporphyrin IX.

-

Photosensitization: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂).

-

Cell Damage: Singlet oxygen initiates a cascade of lipid peroxidation, destroying cell membranes and leading to rapid leakage of cellular contents, desiccation, and plant death.

References

Tiafenacil's Disruption of Chlorophyll and Heme Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiafenacil is a potent, non-selective, post-emergence herbicide belonging to the pyrimidinedione chemical family.[1][2] Its herbicidal activity stems from the inhibition of protoporphyrinogen IX oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway.[2][3] This inhibition leads to a cascade of photodynamic events, culminating in rapid cell membrane disruption and plant death.[4] This technical guide provides an in-depth analysis of Tiafenacil's mechanism of action, focusing on its impact on chlorophyll and heme biosynthesis. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows.

Mechanism of Action: Inhibition of Protoporphyrinogen IX Oxidase (PPO)

Tiafenacil is classified as a Group 14 (WSSA) or Group E (HRAC) herbicide. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO). PPO is the last common enzyme in the biosynthetic pathways of both chlorophylls and hemes, responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).

The inhibition of PPO by Tiafenacil leads to the accumulation of Protogen IX in the chloroplast. This excess Protogen IX leaks into the cytoplasm where it is rapidly oxidized to Proto IX. In the presence of light and oxygen, this cytoplasmic Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂). These reactive oxygen species (ROS) cause lipid peroxidation of cell membranes, leading to a loss of membrane integrity, cellular leakage, and ultimately, rapid tissue necrosis and plant death.

Signaling Pathway of Tiafenacil's Herbicidal Action

Caption: Signaling pathway of Tiafenacil's herbicidal action.

Quantitative Data: PPO Inhibition by Tiafenacil

Biochemical assays have demonstrated Tiafenacil's high potency in inhibiting PPO from various plant species. The half-maximal inhibitory concentration (IC₅₀) values are consistently in the low nanomolar range.

| Plant Species | IC₅₀ (nM) for Tiafenacil | Reference |

| Amaranthus tuberculatus (Amaranth) | 22 - 28 | |

| Glycine max (Soybean) | 22 - 28 | |

| Arabidopsis thaliana (Arabidopsis) | 22 - 28 | |

| Brassica napus (Rapeseed) | 22 - 28 |

Tiafenacil exhibits significantly lower IC₅₀ values, indicating higher potency, compared to older PPO-inhibiting herbicides from the diphenyl ether class.

| Herbicide | Chemical Class | IC₅₀ (nM) Range | Reference |

| Tiafenacil | Pyrimidinedione | 22 - 28 | |

| Butafenacil | Pyrimidinedione | Similar to Tiafenacil | |

| Saflufenacil | Pyrimidinedione | Similar to Tiafenacil | |

| Flumioxazin | N-phenylphthalimide | Similar to Tiafenacil | |

| Fomesafen | Diphenyl ether | 3 to 134-fold higher than Tiafenacil | |

| Oxyfluorfen | Diphenyl ether | 3 to 134-fold higher than Tiafenacil | |

| Acifluorfen | Diphenyl ether | 3 to 134-fold higher than Tiafenacil |

Experimental Protocols

Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay

This protocol is adapted from methodologies used for evaluating PPO inhibitors.

Objective: To determine the in vitro inhibitory effect of Tiafenacil on PPO activity.

Materials:

-

Recombinant PPO enzyme

-

Protoporphyrinogen IX (Protogen IX) substrate

-

Tiafenacil stock solution (in DMSO)

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% (v/v) Tween 80, 5 µM FAD

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader (Excitation: ~410 nm, Emission: ~630 nm)

Workflow:

Caption: Workflow for the PPO inhibition assay.

Procedure:

-

Prepare serial dilutions of Tiafenacil in the assay buffer. Include a DMSO control.

-

In a 96-well microplate, add the PPO enzyme to each well containing the different concentrations of Tiafenacil or the control.

-

Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Protogen IX substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at 630 nm (resulting from the formation of Protoporphyrin IX) over time.

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the logarithm of the Tiafenacil concentration and determine the IC₅₀ value using a suitable sigmoidal dose-response curve fit.

Quantification of Protoporphyrin IX (Proto IX) Accumulation

This protocol is based on methods for extracting and quantifying tetrapyrroles from plant tissues.

Objective: To measure the in vivo accumulation of Proto IX in plant tissues treated with Tiafenacil.

Materials:

-

Plant tissue (e.g., leaf discs)

-

Tiafenacil solution

-

Extraction Solvent: Methanol:0.1 M NH₄OH (9:1, v/v)

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

-

HPLC-MS/MS system

-

Protoporphyrin IX standard

Workflow:

Caption: Workflow for Protoporphyrin IX quantification.

Procedure:

-

Treat plant tissue with a Tiafenacil solution and incubate in the dark for a specified period (e.g., 12-24 hours). A control group should be treated with a mock solution.

-

Harvest the tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Homogenize the powdered tissue in the extraction solvent.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant. The pellet can be re-extracted to ensure complete recovery.

-

Filter the pooled supernatant through a 0.2-µm syringe filter.

-

Analyze the sample using a UPLC-MS/MS or HPLC system with fluorescence detection, comparing the retention time and mass-to-charge ratio to a known Proto IX standard.

-

Quantify the amount of Proto IX using a standard curve generated from serial dilutions of the Proto IX standard.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

This protocol outlines a common method for measuring MDA, a marker of lipid peroxidation.

Objective: To quantify the extent of lipid peroxidation in Tiafenacil-treated plant tissue by measuring MDA levels.

Materials:

-

Plant tissue

-

Tiafenacil solution

-

Extraction Buffer: 0.1% Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent: 0.5% TBA in 20% TCA

-

Water bath (95°C)

-

Centrifuge

-

Spectrophotometer

Workflow:

Caption: Workflow for the Malondialdehyde (MDA) assay.

Procedure:

-

Treat plant tissue with Tiafenacil, including a period of light exposure to induce oxidative stress.

-

Homogenize the plant tissue in cold 0.1% TCA solution.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Mix an aliquot of the supernatant with an equal volume of TBA reagent.

-

Heat the mixture in a water bath at 95°C for 30 minutes.

-

Quickly cool the reaction tubes in an ice bath to stop the reaction.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (for non-specific turbidity).

-

Calculate the MDA concentration using the Beer-Lambert law, with a molar extinction coefficient for the MDA-TBA adduct of 155 mM⁻¹ cm⁻¹. The absorbance at 600 nm is subtracted from the absorbance at 532 nm to correct for non-specific absorbance.

Chlorophyll Fluorescence (Fv/Fm) Measurement

This protocol describes the measurement of the maximum quantum yield of photosystem II (PSII), a sensitive indicator of photosynthetic stress.

Objective: To assess the impact of Tiafenacil-induced oxidative stress on the photosynthetic efficiency of plants.

Materials:

-

Whole plants treated with Tiafenacil

-

Portable pulse-amplitude-modulated (PAM) fluorometer

Workflow:

Caption: Workflow for Chlorophyll Fluorescence (Fv/Fm) measurement.

Procedure:

-

After treating plants with Tiafenacil for a desired period, select a leaf for measurement.

-

Dark-adapt the leaf for at least 20-30 minutes using a leaf clip provided with the fluorometer. This allows all reaction centers of PSII to open.

-

Measure the minimal fluorescence level (Fo) by applying a weak, non-actinic measuring light.

-

Apply a short, intense pulse of saturating light to transiently close all PSII reaction centers.

-

Measure the maximal fluorescence level (Fm) during the saturating pulse.

-

The instrument will automatically calculate the variable fluorescence (Fv = Fm - Fo) and the maximum quantum yield of PSII (Fv/Fm).

-

A decrease in the Fv/Fm ratio (typically below 0.8 in healthy plants) indicates photoinhibitory damage.

Conclusion

Tiafenacil is a highly effective PPO-inhibiting herbicide. Its mode of action, involving the disruption of the crucial tetrapyrrole biosynthesis pathway, leads to the light-dependent accumulation of phototoxic Protoporphyrin IX. The subsequent generation of reactive oxygen species causes rapid and irreversible damage to cell membranes, resulting in the characteristic herbicidal symptoms. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and professionals working on the development and understanding of PPO-inhibiting herbicides and related compounds.

References

Tiafenacil: An In-Depth Technical Guide to its Soil Degradation and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil degradation and environmental fate of the herbicide tiafenacil. The information is compiled from various scientific and regulatory sources to assist researchers and professionals in understanding its behavior in the environment. This document details its physicochemical properties, degradation pathways, mobility in soil, and the experimental methodologies used for its assessment.

Physicochemical Properties of Tiafenacil

Understanding the fundamental physicochemical properties of tiafenacil is crucial for predicting its environmental behavior. These properties influence its solubility, mobility, and persistence in soil and aquatic systems.

| Property | Value | Reference |

| Chemical Name | methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | [1] |

| CAS Number | 1220411-29-9 | [2][3] |

| Molecular Formula | C₁₉H₁₈ClF₄N₃O₅S | [1] |

| Molecular Weight | 511.9 g/mol | |

| Water Solubility | 110 mg/L (at 20°C, pH 7) | |

| Vapor Pressure | ≤ 1.12 x 10⁻¹⁰ torr (at 20°C) | |

| Henry's Law Constant | 6.86 x 10⁻¹³ atm m³ mol⁻¹ | |

| Log Kₒw (Octanol-Water Partition Coefficient) | ≤2 | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1,965 mL/goc |

Soil Degradation and Environmental Fate

Tiafenacil degrades rapidly in the environment through various biotic and abiotic processes. However, some of its degradation products are more persistent and mobile than the parent compound.

Degradation Pathways

The primary degradation pathways for tiafenacil in the environment are microbial degradation, hydrolysis, and photolysis.

Caption: Primary degradation pathways of tiafenacil in soil and aquatic environments.

Microbial activity is a key factor in the rapid degradation of tiafenacil in soil.

-

Aerobic Soil Metabolism: Tiafenacil degrades very rapidly under aerobic conditions, with half-lives (DT₅₀) of 0.03 to 0.18 days. This rapid degradation leads to the formation of numerous metabolites.

-

Anaerobic Soil Metabolism: Under anaerobic conditions, tiafenacil also degrades quickly, with DT₅₀ values ranging from 0.49 to 8.2 days. The degradation pathway under anaerobic conditions differs from the aerobic pathway, notably with the absence of sulfur atom oxidation products.

Hydrolysis is a significant degradation pathway for tiafenacil, particularly in alkaline conditions. The rate of hydrolysis is highly dependent on pH and temperature.

-

At pH 4 and 50°C, tiafenacil is stable.

-

At pH 7, the half-life is 24 days at 35°C and 20.5 days at the same temperature in another study.

-

At pH 9 and 25°C, the half-life is 1 day.

-

A recent study showed hydrolysis half-lives ranging from 0.22 to 84.82 days under various conditions, following single first-order kinetics.

Photodegradation contributes to the breakdown of tiafenacil, although its importance varies between soil and water.

-

Soil Photolysis: The photolysis of tiafenacil on dry soil is a slow process, with a reported half-life of 197 days under continuous irradiation, which is equivalent to 405 days of summer sunlight.

-

Aqueous Photolysis: In water, phototransformation is an important degradation route, with a half-life of 18.9 days. Another study reported a half-life of 5.9 days adjusted to equivalent summer sunlight, leading to the formation of major transformation products M-71, M-72, and M-85.

Degradation Rates

The persistence of tiafenacil in the environment is generally low due to its rapid degradation. The following table summarizes the reported degradation half-lives (DT₅₀).

| Degradation Process | Condition | Half-life (DT₅₀) | Reference |

| Aerobic Soil Metabolism | 20°C | 0.03 - 0.10 days | |

| Laboratory | 0.05 - 0.18 days | ||

| Anaerobic Soil Metabolism | 20°C | 3.2 - 8.2 days | |

| Laboratory | 0.49 - 3.2 days | ||

| Hydrolysis | pH 4, 50°C | Stable | |

| pH 7, 35°C | 24 days | ||

| pH 7, 35°C | 20.5 days | ||

| pH 9, 25°C | 1 day | ||

| Soil Photolysis | Continuous Irradiation | 197 days | |

| Summer Sunlight Equivalent | 405 days | ||

| Aquatic Photolysis | - | 18.9 days | |

| Summer Sunlight Equivalent | 5.9 days | ||

| Field Dissipation | - | < 1 day |

Mobility in Soil

The mobility of tiafenacil and its degradates in soil is a critical factor in assessing the potential for groundwater contamination.

-

Tiafenacil: With a Koc value of 1,965 mL/goc, tiafenacil is considered to be slightly mobile in soil. Field dissipation studies have shown that tiafenacil and its residues of concern were not detected below 30 cm.

-

Degradates: In contrast to the parent compound, many of the major degradation products of tiafenacil are more persistent and exhibit high to moderate mobility in soil, with Koc values ranging from 1.76 to 60.8. This indicates a potential for these degradates to leach into groundwater.

Experimental Protocols

The following sections outline the general methodologies employed in the environmental fate studies of tiafenacil.

General Experimental Workflow

Caption: A generalized workflow for studying the environmental fate of tiafenacil.

Soil Degradation Studies (Aerobic and Anaerobic)

These studies are conducted to determine the rate and pathway of tiafenacil degradation in soil under different oxygen levels.

-

Soil Selection: Representative agricultural soils are chosen for the study.

-

Radiolabeling: To trace the fate of the molecule, ¹⁴C-labeled tiafenacil is used, often with separate labeling in the pyrimidinyl and phenyl rings.

-

Incubation: Soil samples are treated with the radiolabeled tiafenacil and incubated in the dark at a constant temperature (e.g., 20°C).

-

Aerobic Conditions: A continuous flow of moist, CO₂-free air is passed through the incubation vessels.

-

Anaerobic Conditions: After an initial aerobic phase to establish microbial populations, the soil is flooded, and the system is purged with nitrogen to create anaerobic conditions.

-

Sampling: Samples are collected at various time intervals.

-

Analysis: The samples are extracted, and the parent compound and its transformation products are quantified using techniques like UHPLC-QTOF-MS/MS.

Hydrolysis Study

This study assesses the abiotic degradation of tiafenacil in water at different pH levels.

-

Buffer Solutions: Sterile aqueous buffer solutions of different pH values (e.g., 4, 7, and 9) are prepared.

-

Treatment: The buffer solutions are treated with a known concentration of tiafenacil.

-

Incubation: The solutions are maintained at a constant temperature in the dark.

-

Sampling: Aliquots are taken at specified intervals.

-

Analysis: The concentration of tiafenacil and its hydrolysis products are determined by analytical methods such as UPLC-QTOF-MS/MS.

Photolysis Study

This study evaluates the degradation of tiafenacil due to exposure to light.

-

Sample Preparation: Tiafenacil is applied to the surface of a thin layer of dry soil or dissolved in a sterile aqueous solution.

-

Irradiation: The samples are exposed to a controlled light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark control samples are maintained at the same temperature.

-

Sampling: Samples are collected at various time points.

-

Analysis: The concentration of tiafenacil is measured to determine the rate of photodegradation.

Mobility Study (Batch Equilibrium)

This study determines the adsorption and desorption characteristics of tiafenacil in soil, which is used to calculate the Koc value.

-

Soil and Solution Preparation: Several types of soil with varying organic carbon content are used. A solution of known tiafenacil concentration is prepared, often in 0.01 M CaCl₂.

-

Adsorption Phase: Soil is equilibrated with the tiafenacil solution for a specific period.

-

Centrifugation and Analysis: The soil suspension is centrifuged, and the concentration of tiafenacil remaining in the supernatant is measured.

-

Desorption Phase: The remaining soil is then equilibrated with a fresh solution (without tiafenacil) to measure the amount of desorbed compound.

-

Calculation: The adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are calculated from the results.

Analytical Methodology

The quantification of tiafenacil and its metabolites in environmental samples is typically performed using advanced analytical techniques.

-

Extraction: A common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. Soil samples are often extracted with a mixture of acetonitrile, water, and formic acid.

-

Cleanup: Solid-phase extraction (SPE) with cartridges like Waters Oasis HLB is frequently used to remove interfering substances from the sample extracts.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) are the preferred methods for the sensitive and selective determination of tiafenacil and its transformation products. These methods allow for the identification and quantification of analytes at low concentrations.

References

Toxicological Profile of Tiafenacil on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiafenacil is a recently developed pyrimidinedione herbicide that functions as a protoporphyrinogen IX oxidase (PPO) inhibitor. It is utilized for the pre-plant and pre-emergence burndown control of a wide variety of annual grasses and broadleaf weeds. Its mode of action involves the inhibition of the PPO enzyme, which leads to an accumulation of protoporphyrin IX. In the presence of light, this compound generates reactive oxygen species (ROS), causing rapid lipid peroxidation and the destruction of cell membranes in susceptible plants.[1][2] While effective as a herbicide, a thorough understanding of its toxicological profile on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the known toxicological effects of tiafenacil on various non-target organisms, including quantitative data, experimental methodologies, and the biochemical pathways involved.

Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition

Tiafenacil exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). This enzyme is critical in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

The inhibition of PPO by tiafenacil leads to the accumulation of protoporphyrinogen IX within the cell. This excess protoporphyrinogen IX moves from the chloroplast to the cytoplasm, where it is oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it triggers the formation of highly reactive singlet oxygen (¹O₂). This singlet oxygen initiates a cascade of lipid peroxidation, leading to the rapid degradation of cellular membranes and ultimately, cell death.[1]

Toxicological Profile on Non-Target Organisms

The following sections summarize the available quantitative data on the toxicity of tiafenacil to various non-target organisms.

Aquatic Organisms

The toxicity of tiafenacil to aquatic organisms has been evaluated in several studies. The results are summarized in the table below. It is important to note that tiafenacil and its degradates can exhibit enhanced toxicity in the presence of light.

| Organism | Species | Endpoint | Value (µg/L) | Toxicity Classification | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | >75,600 | No more than slightly toxic | |

| Sheepshead Minnow (Cyprinodon variegatus) | 96-h LC50 | >37,800 | No more than slightly toxic | ||

| Invertebrates | Water Flea (Daphnia magna) | 48-h EC50 | >37,750 | No more than slightly toxic | |

| Water Flea (Daphnia magna) | 21-day NOEC | 605 | - | ||

| Aquatic Plants | Green Algae (Pseudokirchneriella subcapitata) | 72-h EC50 | 4.74 | Very highly toxic | |

| Duckweed (Lemna gibba) | 7-day EC50 | 5.57 | Very highly toxic |

Terrestrial Invertebrates

Tiafenacil has been tested for its effects on key terrestrial invertebrates, including honey bees and earthworms.

| Organism | Species | Endpoint | Value | Toxicity Classification | Reference |

| Honey Bee | Apis mellifera | Acute Contact LD50 | >100 µ g/bee | Practically non-toxic | |

| Apis mellifera | Acute Oral LD50 | >110 µ g/bee | Practically non-toxic | ||

| Earthworm | Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | Low toxicity |

Avian Species

The toxicity of tiafenacil to avian species has been assessed through acute oral and dietary studies.

| Organism | Species | Endpoint | Value | Toxicity Classification | Reference |

| Birds | Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg bw | Low toxicity | |

| Mallard Duck (Anas platyrhynchos) | Acute Oral LD50 | >2000 mg/kg bw | Low toxicity | ||

| Bobwhite Quail (Colinus virginianus) | 5-day Dietary LC50 | >5000 mg/kg diet | Low toxicity | ||

| Mallard Duck (Anas platyrhynchos) | 5-day Dietary LC50 | >5000 mg/kg diet | Low toxicity |

Mammalian Species

Mammalian toxicity studies are essential for human health risk assessment. Tiafenacil has demonstrated low acute toxicity in mammalian models.

| Organism | Species | Endpoint | Value | Toxicity Classification | Reference |

| Mammals | Rat | Acute Oral LD50 | >2000 mg/kg bw | Low toxicity | |

| Rat | Acute Dermal LD50 | >2000 mg/kg bw | Low toxicity | ||

| Rat | Acute Inhalation LC50 | >5.2 mg/L | Low toxicity |

Experimental Protocols

The toxicological data presented in this guide were generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key experiments.

Aquatic Toxicity Testing

-

Fish Acute Toxicity Test (OECD 203): This test evaluates the acute toxicity of a substance to fish. Typically, a species like the Rainbow Trout (Oncorhynchus mykiss) is exposed to a range of concentrations of the test substance for 96 hours. Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours to determine the LC50 (the concentration lethal to 50% of the test population). Key parameters such as water temperature, pH, and dissolved oxygen are maintained within a narrow range.

-

Daphnia sp. Acute Immobilisation Test (OECD 202) and Reproduction Test (OECD 211): The acute test assesses the concentration at which 50% of Daphnia magna are immobilized after 48 hours (EC50). The chronic reproduction test exposes daphnids to the test substance over 21 days, and the primary endpoint is the number of offspring produced. This allows for the determination of the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

-

Algal Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of a freshwater algal species, such as Pseudokirchneriella subcapitata. Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The growth inhibition is measured by changes in cell density, and the EC50 (the concentration causing a 50% reduction in growth) is calculated.

Terrestrial Invertebrate Toxicity Testing

-

Honey Bee Acute Contact and Oral Toxicity Test (OECD 214 & 213): For the contact toxicity test, the test substance is applied directly to the thorax of adult worker honey bees (Apis mellifera). For the oral toxicity test, bees are fed a sugar solution containing the test substance. Mortality is recorded over 48 to 96 hours to determine the LD50 (the dose lethal to 50% of the test population).

-

Earthworm Acute Toxicity Test (OECD 207): This test assesses the acute toxicity of a substance to earthworms, typically Eisenia fetida. The earthworms are exposed to the test substance mixed into an artificial soil matrix. Mortality is assessed after 14 days to determine the LC50.

Avian and Mammalian Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test determines the acute oral toxicity of a substance to birds, such as the Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos). A single oral dose is administered, and the birds are observed for at least 14 days for mortality and signs of toxicity to determine the LD50.

-

Avian Dietary Toxicity Test (OECD 205): In this test, birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The LC50, the dietary concentration lethal to 50% of the test birds, is determined.

-

Mammalian Acute Toxicity Studies (OECD 401, 402, 403): These studies assess the acute toxicity of a substance via oral, dermal, and inhalation routes in a mammalian species, typically rats. The LD50 (for oral and dermal routes) or LC50 (for inhalation) is determined.

Conclusion

Tiafenacil generally exhibits low acute toxicity to a range of non-target organisms, including fish, birds, mammals, and key terrestrial invertebrates such as honey bees and earthworms. However, it is classified as very highly toxic to aquatic plants, specifically algae and duckweed. The mechanism of action, through the inhibition of the PPO enzyme, is well-understood and leads to light-dependent oxidative stress in susceptible plants. The provided data and experimental outlines serve as a comprehensive resource for researchers and professionals involved in the environmental risk assessment and development of PPO-inhibiting herbicides. Further research into the chronic and sublethal effects on a broader range of non-target species will continue to refine our understanding of the environmental profile of tiafenacil.

References

- 1. Biochemical and physiological mode of action of tiafenacil, a new protoporphyrinogen IX oxidase-inhibiting herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Weed Control Efficacy and Crop Safety of the PPO-inhibiting Herbicide Tiafenacil in California Orchard Cropping Systems [escholarship.org]

Methodological & Application

Application Note: UHPLC-MS/MS for a Simultaneous Determination of Tiafenacil and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the simultaneous determination of the herbicide tiafenacil and its major metabolites in various environmental and agricultural matrices. Utilizing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), this protocol offers high sensitivity and selectivity for quantifying these compounds. Detailed experimental procedures for sample preparation from fruits, water, and soil are provided, alongside optimized UHPLC and MS/MS parameters. This guide is intended to assist researchers in establishing robust analytical methods for residue monitoring and metabolic studies of tiafenacil.

Introduction

Tiafenacil is a protoporphyrinogen oxidase (PPO) inhibiting herbicide belonging to the pyrimidinedione chemical class.[1][2] It is effective against a broad spectrum of grassy and broad-leaved weeds.[3] Understanding the metabolic fate of tiafenacil in different matrices is crucial for environmental risk assessment and ensuring food safety. The primary metabolic pathways of tiafenacil involve the cleavage of the methyl ester, degradation of the thioalkyl chain, oxidation of the sulfur atom, and modification of the pyrimidine ring.[4] This application note presents a comprehensive UHPLC-MS/MS method for the simultaneous analysis of tiafenacil and its key metabolites.

Experimental Protocols

Sample Preparation

1. Fruit Matrices (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from food matrices.

-

Extraction :

-

Homogenize 10 g of a representative fruit sample.

-

Transfer the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (ACN) and any internal standards.

-

Shake the tube vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Shake vigorously for another 1 minute.

-

Centrifuge the sample to separate the layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

-

Transfer an aliquot of the ACN supernatant to a d-SPE tube containing a cleanup sorbent mixture. A common mixture for fruits is octadecylsilane (C18) and graphitized carbon black (GCB).[3]

-

Vortex the tube for 1 minute.

-

Centrifuge to pellet the sorbent.

-

The resulting supernatant is ready for UHPLC-MS/MS analysis, potentially after dilution with the mobile phase.

-

2. Water Matrices (Solid-Phase Extraction - SPE)

Solid-Phase Extraction is a reliable method for the extraction and pre-concentration of analytes from water samples.

-

Sample Pre-treatment : Acidify the water sample (e.g., 50 mL) with a small amount of acetic acid.

-

SPE Cartridge Conditioning : Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water through it.

-

Sample Loading : Load the acidified water sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge to remove interferences, for example with 5 mL of water.

-

Elution : Elute tiafenacil and its metabolites from the cartridge using an appropriate solvent, such as a mixture of methanol and water (e.g., 70:30 v/v).

-

The eluate can then be directly analyzed or further concentrated and reconstituted in the mobile phase for UHPLC-MS/MS analysis.

3. Soil Matrices (Modified QuEChERS)

A modified QuEChERS protocol is often employed for the extraction of tiafenacil and its metabolites from soil.

-

Extraction :

-

Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

-

Add 10 mL of a suitable extraction solvent, such as acetonitrile with 0.1% formic acid.

-

Shake vigorously for an extended period (e.g., 30 minutes).

-

Add extraction salts and centrifuge.

-

-

Cleanup : The supernatant can be subjected to d-SPE cleanup using a combination of sorbents like C18 and Primary Secondary Amine (PSA) to remove matrix interferences.

-

The final extract is then filtered and prepared for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

The following tables summarize the optimized parameters for the UHPLC-MS/MS system.

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | Kinetex Biphenyl (2.1 × 150 mm, 2.6 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Optimized for separation of all analytes (example in search results: 0 min, 30% A; 1 min, 60% A; 1.5 min, 90% A; 2 min, 60% A; 2.5 min, 30% A) |

| Flow Rate | 0.35 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 4 µL |

Table 2: MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature | 500-600 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Tiafenacil and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Tiafenacil | 496.1 | 353.1 | 152.0 | Not Specified |

| M-01 | 482.1 | 353.1 | 138.0 | Not Specified |

| M-10 | 512.1 | 353.1 | 152.0 | Not Specified |

| M-12 | 426.1 | 152.0 | Not Specified | Not Specified |

| M-13 | 443.1 | 218.0 | 353.0 | Not Specified |

| M-36 | 443.0 | 218.0 | 353.0 | Not Specified |

| M-52 | 498.1 | 353.1 | 138.0 | Not Specified |

| M-53 | 445.0 | 371.0 | 355.0 | Not Specified |

| TP1 | 482.1 | 353.1 | 138.0 | Not Specified |

| TP2 | 410.1 | 353.1 | 138.0 | Not Specified |

| TP3 | 468.1 | 353.1 | 138.0 | Not Specified |

| TP4 | 512.1 | 353.1 | 152.0 | Not Specified |

| TP5 | 498.1 | 353.1 | 138.0 | Not Specified |

Note: Collision energies were not consistently reported across the reviewed literature. These values should be optimized for the specific instrument being used.

Data Presentation

The quantitative data for tiafenacil and its metabolites should be summarized in a clear and structured table for easy comparison.

Table 4: Example Quantitative Data Summary

| Analyte | Retention Time (min) | LOQ (µg/kg) | Recovery Range (%) | RSD (%) |

| Tiafenacil | 1.84 | 2.0 - 10 | 73 - 105 | 1.0 - 14.6 |

| TP1 (M-01) | 2.25 | 2.0 - 10 | 73 - 105 | 1.0 - 14.6 |

| TP2 | 1.75 | 2.0 | 80.59 - 110.05 | 0.28 - 12.93 |

| TP3 | 1.39 | 2.0 | 80.59 - 110.05 | 0.28 - 12.93 |

| TP4 (M-10) | 1.52 | 2.0 | 80.59 - 110.05 | 0.28 - 12.93 |

| TP5 (M-52) | 1.18 | 2.0 | 80.59 - 110.05 | 0.28 - 12.93 |

Data compiled from multiple sources for illustrative purposes.

Visualizations

Experimental Workflow

Caption: Experimental workflow for tiafenacil analysis.

Proposed Metabolic Pathway of Tiafenacil

References

Application Note: Analysis of Tiafenacil in Fruit Samples Using the QuEChERS Method

Introduction

Tiafenacil is a recently developed herbicide used for the control of grassy and broad-leaved weeds in various agricultural settings, including orchards.[1][2] Its application raises concerns about potential residues in fruit and the need for robust analytical methods to ensure food safety and compliance with maximum residue limits (MRLs). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices due to its simplicity, speed, and minimal solvent usage.[3][4] This application note details a validated QuEChERS protocol coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the determination of tiafenacil and its metabolites in various fruit samples.

Principle

The methodology involves an initial extraction of tiafenacil and its metabolites from a homogenized fruit sample using acidified acetonitrile. This is followed by a cleanup step using dispersive solid-phase extraction (dSPE) with octadecylsilane (C18) and graphitized carbon black (GCB) to remove interfering matrix components such as pigments and lipids. The final extract is then analyzed by UHPLC-MS/MS for the sensitive and selective quantification of the target analytes.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

-

Reagents: Formic acid, analytical grade. Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

-

Dispersive SPE: Octadecylsilane (C18) and Graphitized Carbon Black (GCB).

-

Reference Standards: Tiafenacil and its metabolites (analytical grade).

-

Fruit Samples: Apple, pear, grape, orange, mango, banana, and peach.

Standard Solution Preparation

Prepare individual stock solutions of tiafenacil and its metabolites in acetonitrile at a concentration of 1000 mg/L. Store these solutions at -20°C. Working standard solutions are prepared by diluting the stock solutions with acetonitrile to the desired concentrations for calibration curves and spiking experiments.

Sample Preparation and Extraction (QuEChERS)

-

Homogenization: Weigh 10 g of a representative portion of the fruit sample and homogenize it. For dry fruits, it may be necessary to add a specific amount of deionized water to facilitate extraction.

-

Extraction:

-

Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile containing 1% acetic acid.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Take a 1.5 mL aliquot of the supernatant from the extraction step and transfer it to a 2 mL dSPE tube.

-

The dSPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of C18, and 50 mg of GCB.

-

Vortex the tube for 1 minute.

-

Centrifuge at 10000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

-

UHPLC System: A typical system equipped with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for tiafenacil and its metabolites should be optimized.

Data Presentation

The performance of the method was validated across seven different fruit matrices. Key validation parameters are summarized in the tables below.

Table 1: Method Validation Parameters for Tiafenacil in Various Fruit Matrices

| Matrix | Spiked Concentration (µg/kg) | Average Recovery (%) | Intra-day RSD (%) (n=5) | Inter-day RSD (%) (n=15) |

| Apple | 10 | 85 | 4.5 | 5.2 |

| 100 | 92 | 3.1 | 4.0 | |

| 1000 | 98 | 2.5 | 3.1 | |

| Pear | 10 | 88 | 5.1 | 6.0 |

| 100 | 95 | 3.8 | 4.5 | |

| 1000 | 101 | 2.9 | 3.5 | |

| Grape | 10 | 78 | 6.2 | 7.1 |

| 100 | 85 | 4.5 | 5.3 | |

| 1000 | 93 | 3.2 | 4.0 | |

| Orange | 10 | 82 | 5.5 | 6.4 |

| 100 | 90 | 4.1 | 4.9 | |

| 1000 | 97 | 3.0 | 3.8 | |

| Mango | 10 | 73 | 7.0 | 8.2 |

| 100 | 81 | 5.2 | 6.1 | |

| 1000 | 89 | 4.0 | 4.8 | |

| Banana | 10 | 91 | 4.0 | 4.8 |

| 100 | 97 | 2.8 | 3.5 | |

| 1000 | 103 | 2.1 | 2.9 | |

| Peach | 10 | 86 | 4.8 | 5.6 |

| 100 | 93 | 3.5 | 4.2 | |

| 1000 | 100 | 2.6 | 3.3 |

Data synthesized from the study by Hu et al. (2020).

Table 2: Linearity and Limits of Quantification (LOQs)

| Analyte | Linear Range (µg/kg) | Correlation Coefficient (R²) | LOQ (µg/kg) |

| Tiafenacil & its metabolites | 10 - 1000 | > 0.9911 | 10 |

Data synthesized from the study by Hu et al. (2020).

Results and Discussion

The developed QuEChERS method demonstrated good performance for the analysis of tiafenacil and its metabolites in a variety of fruit matrices. The average recoveries ranged from 73% to 105%, with relative standard deviations (RSDs) for intra-day and inter-day precision being less than 13.0% and 14.6%, respectively. These results are within the acceptable range for pesticide residue analysis.

The use of a combination of C18 and GCB in the dSPE cleanup step was effective in removing a significant amount of matrix interferences, leading to reliable quantification. The method showed good linearity over the tested concentration range, with correlation coefficients greater than 0.9911 for all analytes in all matrices. The limit of quantification (LOQ) for tiafenacil and its metabolites was determined to be 10 µg/kg in the tested fruits.

Conclusion

The described QuEChERS method followed by UHPLC-MS/MS analysis is a simple, rapid, and reliable approach for the simultaneous determination of tiafenacil and its metabolites in various fruit samples. The method has been successfully validated and is suitable for routine monitoring of tiafenacil residues in fruits to ensure food safety and regulatory compliance.

Experimental Workflow Diagram

Caption: QuEChERS workflow for tiafenacil analysis in fruit.

References

Application Notes and Protocols for Evaluating Tiafenacil Efficacy in Field Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting field trials to evaluate the efficacy of the herbicide tiafenacil. The protocols outlined below are intended to ensure robust and reliable data collection for the assessment of this non-selective, post-emergence herbicide.

Introduction to Tiafenacil

Tiafenacil is a potent, fast-acting herbicide belonging to the pyrimidinedione chemical class.[1] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which is classified as a Group 14 (WSSA) or Group E (HRAC) herbicide.[2][3] This inhibition leads to the accumulation of protoporphyrin IX, which, in the presence of light, causes rapid lipid peroxidation and disruption of cell membranes in susceptible plants.[1][4] Consequently, treated weeds exhibit symptoms of chlorosis and necrosis within hours of application, leading to death within a few days.

Tiafenacil is a non-selective contact herbicide with excellent burndown activity on a wide range of emerged broadleaf and grass weeds, particularly when applied to young, actively growing plants (generally less than 5 inches tall). It has no pre-emergence activity due to its rapid degradation in the soil. For optimal performance, tiafenacil must be applied with an adjuvant such as a methylated seed oil/crop oil concentrate (MSO/COC) or a nonionic surfactant (NIS).

Experimental Design and Setup

A well-designed field trial is crucial for obtaining meaningful data on herbicide efficacy. The following protocol outlines the key steps for setting up a field trial to test tiafenacil.

Site Selection and Preparation

-

Site History: Select a field with a known and uniform infestation of the target weed species. Avoid areas with significant variations in soil type, drainage, or topography.

-

Plot Establishment: The experimental design should be a Randomized Complete Block Design (RCBD) to account for field variability. Each treatment should be replicated at least four times.

-

Plot Size: Individual plots should be large enough to allow for accurate application and assessment while minimizing edge effects. A typical plot size is 3 meters wide by 10 meters long.

-

Buffer Zones: Establish buffer zones or border rows between plots to prevent spray drift and other interferences between treatments.

Treatment Plan

The treatment plan should include a range of tiafenacil application rates to determine the optimal dosage for effective weed control.

-

Untreated Control: An untreated control plot must be included in each replication to serve as a baseline for comparison.

-

Tiafenacil Rates: Include a range of application rates, such as 0.5, 1.0, and 1.5 oz/A of a 70WG formulation (equivalent to approximately 0.022 to 0.067 lbs ai/acre). It is also recommended to test rates at half and double the intended label rate to evaluate both efficacy and potential crop phytotoxicity.

-

Standard Treatment: Include a currently registered and commonly used herbicide with a similar spectrum of control as a standard for comparison.

-

Adjuvants: Ensure that all tiafenacil treatments are applied with an appropriate adjuvant (e.g., MSO at 1% v/v) and ammonium sulfate (AMS), as recommended.

Experimental Protocols

Herbicide Application

-

Equipment: Use a calibrated backpack sprayer or a research plot sprayer equipped with flat-fan nozzles to ensure uniform application.

-

Application Timing: Apply tiafenacil post-emergence when target weeds are in the 2-4 leaf stage and are actively growing. Note the growth stage of both the crop (if applicable) and the weeds at the time of application.

-

Spray Volume: A minimum spray volume of 140 liters per hectare is recommended to ensure thorough coverage of the target weeds.

-

Environmental Conditions: Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and cloud cover, as these can influence herbicide activity.

Data Collection

Consistent and timely data collection is essential for evaluating herbicide performance.

-

Weed Efficacy Assessment:

-

Visual Ratings: Conduct visual assessments of weed control at 7, 14, and 28 days after treatment (DAT). Ratings should be made on a scale of 0% (no control) to 100% (complete weed death) relative to the untreated control plots.

-

Weed Density: Count the number of individual weed species within a designated quadrat (e.g., 1m²) in the center of each plot before application and at specified intervals after treatment.

-

Weed Biomass: At the final assessment, harvest the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.

-

-

Crop Injury Assessment (if applicable):

-

Visually assess crop injury (phytotoxicity) at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).

-

-

Crop Yield (if applicable):

-

At crop maturity, harvest the yield from the center rows of each plot to avoid edge effects. Adjust the yield to a standard moisture content.

-

Statistical Analysis

All collected data should be subjected to statistical analysis to determine the significance of treatment effects.

-

Analysis of Variance (ANOVA): Use ANOVA to analyze the data for weed control, weed biomass, crop injury, and yield.

-

Mean Separation: If the ANOVA indicates significant treatment effects, use a mean separation test, such as Fisher's Protected LSD or Tukey's HSD, to compare treatment means.

-

Dose-Response Analysis: If multiple rates of tiafenacil are tested, a dose-response analysis can be performed to determine the rate required for a certain level of weed control (e.g., ED50 or ED90).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Visual Weed Control Efficacy of Tiafenacil at Different Assessment Timings

| Treatment | Rate (oz/A) | Adjuvant | 7 DAT (%) | 14 DAT (%) | 28 DAT (%) |

| Untreated Control | - | - | 0 | 0 | 0 |

| Tiafenacil 70WG | 0.5 | MSO + AMS | |||

| Tiafenacil 70WG | 1.0 | MSO + AMS | |||

| Tiafenacil 70WG | 1.5 | MSO + AMS | |||

| Standard Herbicide | Label Rate | MSO + AMS |

Table 2: Effect of Tiafenacil on Weed Density and Biomass at 28 DAT

| Treatment | Rate (oz/A) | Adjuvant | Weed Density (plants/m²) | Weed Dry Biomass (g/m²) |

| Untreated Control | - | - | ||

| Tiafenacil 70WG | 0.5 | MSO + AMS | ||

| Tiafenacil 70WG | 1.0 | MSO + AMS | ||

| Tiafenacil 70WG | 1.5 | MSO + AMS | ||

| Standard Herbicide | Label Rate | MSO + AMS |

Table 3: Crop Injury and Yield Response to Tiafenacil Applications

| Treatment | Rate (oz/A) | Adjuvant | Crop Injury 7 DAT (%) | Crop Injury 14 DAT (%) | Crop Yield (bu/A) |

| Untreated Control | - | - | 0 | 0 | |

| Tiafenacil 70WG | 0.5 | MSO + AMS | |||

| Tiafenacil 70WG | 1.0 | MSO + AMS | |||

| Tiafenacil 70WG | 1.5 | MSO + AMS | |||

| Standard Herbicide | Label Rate | MSO + AMS |

Visualizations

Tiafenacil Mode of Action Signaling Pathway

Caption: Tiafenacil's mode of action: PPO inhibition leading to weed death.

Experimental Workflow for Tiafenacil Field Trials

References

Application Notes: Protocols for Studying Tiafenacil's Effect on Weed Resistance

Introduction

Tiafenacil is a recently developed, non-selective, contact herbicide belonging to the pyrimidinedione chemical family (WSSA Herbicide Group 14).[1] It provides broad-spectrum post-emergence control of numerous monocot and dicot weeds.[1][2] The mode of action for tiafenacil is the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme.[3][4] This inhibition leads to a rapid accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that destroy cell membranes, causing rapid necrosis and plant death.

The emergence of herbicide-resistant weeds poses a significant threat to sustainable agriculture. Resistance to PPO-inhibiting herbicides has been documented in several weed species, primarily driven by target-site mutations or enhanced metabolic degradation. Therefore, robust and standardized protocols are essential for researchers to identify, characterize, and manage tiafenacil resistance. These application notes provide detailed methodologies for assessing weed resistance to tiafenacil through whole-plant bioassays, molecular analysis, and metabolic studies.

Biochemical Pathway: Tiafenacil's Mechanism of Action